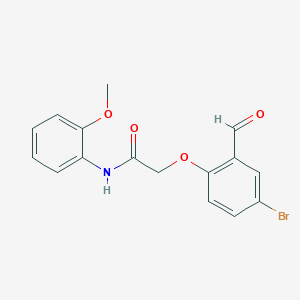
N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide” is a chemical compound. Its empirical formula is C12H16N2O3S and its molecular weight is 268.33 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties are not available in the search results.科学的研究の応用
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. They found that certain derivatives, particularly those with bulky moieties at the para position, showed potent inhibition of acetylcholinesterase. This research points to potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Mycobacterium Tuberculosis Inhibitors : Samala et al. (2013) developed novel derivatives of pyrazolo[4,3-c]pyridine, synthesized from piperidin-4-one, as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. These compounds showed promise in inhibiting the bacteria responsible for tuberculosis (Samala et al., 2013).
Antituberculosis Activity : Jeankumar et al. (2013) synthesized a series of thiazole-aminopiperidine hybrid analogues that demonstrated in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. These compounds were found to be effective in inhibiting the tuberculosis-causing bacteria without being cytotoxic (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel carboxamide derivatives and tested them for their ability to inhibit angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds demonstrated DNA cleavage activities, suggesting potential applications in cancer research (Kambappa et al., 2017).
Polymer Synthesis : Pasquale and Recca (1998) synthesized high molecular weight aromatic polyamides using components including a benzoyl derivative. These polymers were characterized for their thermal and physical properties, indicating their use in material science applications (Pasquale & Recca, 1998).
Serotonin Receptor Agonists : Sonda et al. (2004) synthesized a series of benzamide derivatives with piperidine as part of their structure. These compounds showed selective agonist activity at serotonin 4 receptors, suggesting potential therapeutic applications in gastrointestinal motility disorders (Sonda et al., 2004).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-phenyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-22(19-11-13-21(14-12-19)31(29,30)25-17-7-8-18-25)26(20-9-3-1-4-10-20)23(28)24-15-5-2-6-16-24/h1,3-4,9-14H,2,5-8,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTOMDZIRLWAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
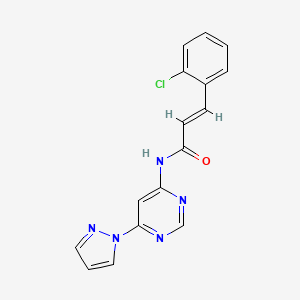
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2654604.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2654605.png)
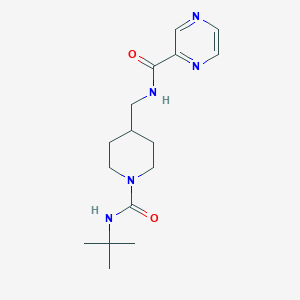
![4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2654609.png)
![2,2,2-trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-1-ethanone](/img/structure/B2654610.png)
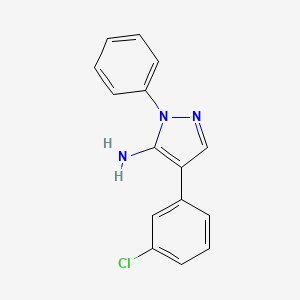

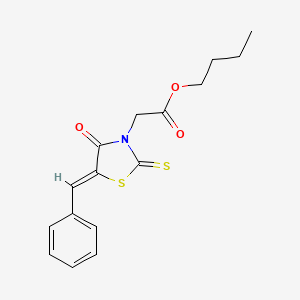
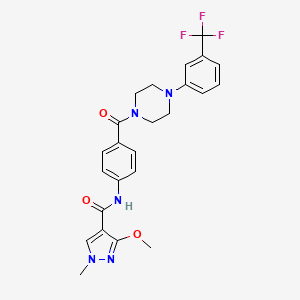
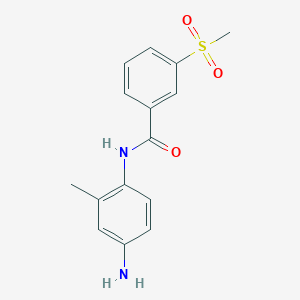

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
